![molecular formula C16H24N2O4S B2480426 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922076-92-4](/img/structure/B2480426.png)

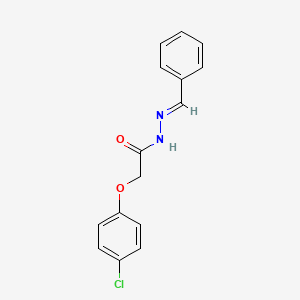

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

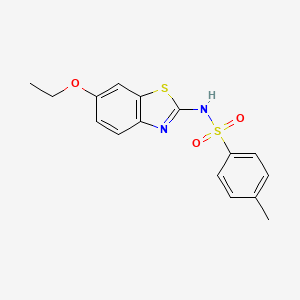

The synthesis of complex organic compounds often involves multiple steps, including the use of catalysts and specific reactants to achieve the desired molecular architecture. For instance, the preparation of tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) demonstrates the intricate processes involved in creating sulfonamide-based compounds. This particular synthesis utilized copper-free Huisgen cycloaddition, showcasing the compound's complex structure through IR, 1D and 2D NMR experiments, and elemental analysis (Fall et al., 2021).

Catalytic Applications

Sulfonamide derivatives are known for their catalytic capabilities in facilitating various organic reactions. The one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones using N-halosulfonamides under solvent-free conditions exemplifies this application. This methodology achieved excellent yields, highlighting the efficiency of sulfonamides as catalysts in organic synthesis (Ghorbani‐Vaghei et al., 2011).

Biological Activity Screening

Compounds containing sulfonamide moieties often exhibit significant biological activities. A study on the synthesis, biological screening, and molecular docking of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed their potential as inhibitors against various enzymes and bacterial strains. These compounds displayed good inhibitory activity against lipoxygenase and moderate activity against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, with some also showing antibacterial properties (Irshad et al., 2016).

Oxidative Desulfurization

The removal of sulfur from hydrocarbon fuels is a critical process in environmental chemistry. Sulfonamides have been utilized in the oxidative desulfurization of refractory sulfur-containing compounds like benzothiophene and dibenzothiophene. A study demonstrated the use of an Anderson-type catalyst for this purpose, achieving complete oxidation of these compounds under mild conditions (Lu et al., 2010).

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that related compounds have been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhance the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells .

Biochemical Pathways

It’s known that compounds with similar structures can influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-5-9-23(20,21)17-12-7-8-14-13(10-12)18(6-2)15(19)16(3,4)11-22-14/h7-8,10,17H,5-6,9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPOIBMIAXZSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)